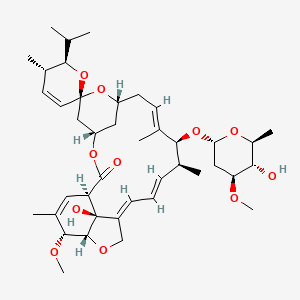

Avermectin A1b monosaccharide

Description

Structure

2D Structure

Properties

Molecular Formula |

C41H60O11 |

|---|---|

Molecular Weight |

728.9 g/mol |

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C41H60O11/c1-22(2)35-25(5)15-16-40(52-35)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(45-8)34(42)27(7)48-33)23(3)11-10-12-28-21-47-38-37(46-9)26(6)17-31(39(43)49-30)41(28,38)44/h10-13,15-17,22-23,25,27,29-38,42,44H,14,18-21H2,1-9H3/b11-10+,24-13+,28-12+/t23-,25-,27-,29+,30-,31-,32-,33-,34-,35+,36-,37+,38+,40+,41+/m0/s1 |

InChI Key |

MNFOHFDPWDCPHJ-UIQVAGRUSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3OC)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)\C)O[C@]6(C4)C=C[C@@H]([C@H](O6)C(C)C)C)O |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)C=CC(C(O6)C(C)C)C)O |

Origin of Product |

United States |

Biosynthesis and Bioprocess Engineering of Avermectin A1b Monosaccharide

Microbial Production of Avermectins by Streptomyces avermitilis

Streptomyces avermitilis is the primary industrial microorganism used for the production of avermectins through fermentation. brieflands.com The biosynthesis of these secondary metabolites is a complex process influenced by various factors, including the genetic makeup of the strain and the fermentation conditions.

The production of avermectins by S. avermitilis is typically carried out using submerged fermentation. nih.gov The yield of avermectin (B7782182) is highly dependent on the composition of the culture medium and the optimization of process parameters. Key factors influencing production include carbon and nitrogen sources, inoculum size, pH, and incubation temperature.

Studies have shown that the type of carbon source significantly affects both cell growth and avermectin production. nih.gov For instance, in one study, potato starch as a carbon source resulted in a higher specific growth rate and avermectin B1b yield compared to other carbohydrates like glucose, maltose, and lactose. nih.govresearchgate.net The pH of the fermentation medium is another critical parameter, with a pH of around 7.0 to 7.5 often being optimal for both biomass accumulation and avermectin production. brieflands.comnih.gov Temperature is also crucial, with most production processes carried out at approximately 28-31°C. brieflands.com

Inoculum size, which is the amount of microbial culture used to start the fermentation, also plays a role. While some studies have used a 10% inoculum size, others have reported successful production with as little as 0.03%. brieflands.com The fermentation duration for optimal yield typically ranges from 5 to 14 days. brieflands.com

Table 1: Fermentation Parameters for Avermectin Production

| Parameter | Optimal Range/Value | Reference |

|---|---|---|

| pH | 7.0 - 7.5 | brieflands.comnih.gov |

| Temperature | 28 - 31°C | brieflands.com |

| Inoculum Size | 0.03% - 10% | brieflands.com |

| Fermentation Time | 5 - 14 days | brieflands.com |

Significant efforts have been made to improve avermectin production through genetic engineering of S. avermitilis. nih.govpnas.org These strategies aim to overcome the low yields often observed in wild-type strains. nih.gov

One approach involves the overexpression of positive regulatory genes. For example, the aveR gene is a pathway-specific activator, and increasing its transcription level has been shown to enhance avermectin production. pnas.org Another regulatory gene, aveT, a TetR-family transcriptional regulator, has also been identified as an activator of avermectin biosynthesis. nih.gov Overexpression of aveT or deletion of its target gene, aveM (a putative efflux protein), has led to increased avermectin yields. nih.gov

Reverse biological engineering has also been employed to identify and manipulate key genes. By comparing the transcriptomes of wild-type and industrial high-producing strains, researchers identified the principal sigma factor, σhrdB, as a crucial element. pnas.org Engineering the hrdB gene resulted in a significant improvement in avermectin B1a production. pnas.org

Furthermore, increasing the supply of precursor molecules through genetic modification can boost avermectin titers. Overexpression of genes involved in the β-oxidation pathway, such as fadD and fadAB, has been shown to increase the availability of acyl-CoA precursors for avermectin synthesis, leading to higher production levels. nih.gov

Biosynthetic Pathway Elucidation of Avermectins

The biosynthesis of avermectins is a multi-step process governed by a large gene cluster in S. avermitilis. mdpi.comwikipedia.org This process can be divided into three main stages: the formation of the polyketide-derived aglycone, modification of the aglycone, and finally, glycosylation. nih.govmdpi.com

The core structure of avermectin, the aglycone, is synthesized by a type I polyketide synthase (PKS) complex. pnas.orgplos.org This complex is encoded by four large open reading frames (ORFs): aveA1, aveA2, aveA3, and aveA4. pnas.orgjst.go.jp These genes encode four giant multifunctional polypeptides (AVES 1, AVES 2, AVES 3, and AVES 4) that contain a total of 12 modules. pnas.orgnih.gov

Each module is responsible for one round of polyketide chain elongation, incorporating either an acetate (B1210297) or a propionate (B1217596) unit. pnas.orgkitasato-u.ac.jp The starter unit for the biosynthesis is derived from isobutyryl-CoA or 2-methylbutyryl-CoA, which are derived from the amino acids valine and isoleucine, respectively. nih.govmdpi.com The PKS modules contain various domains, including ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, which are essential for the condensation and processing of the growing polyketide chain. plos.org The specific arrangement and combination of these domains within the modules determine the final structure of the avermectin aglycone. pnas.org

Following the synthesis of the polyketide chain, the initial aglycone undergoes a series of modifications by post-PKS enzymes to form the final avermectin aglycones. wikipedia.orgkitasato-u.ac.jp These modifications are crucial for the biological activity of the compounds.

The key modifying enzymes and their functions are:

AveE : This enzyme is a cytochrome P450 monooxygenase that catalyzes the formation of the furan (B31954) ring between carbons 6 and 8a. wikipedia.orgkitasato-u.ac.jp

AveF : An NAD(P)H-dependent ketoreductase that reduces the keto group at the C5 position to a hydroxyl group. wikipedia.org

AveD : A SAM-dependent C5-O-methyltransferase. Its action on the aglycone determines whether the final product will be an "A" series or "B" series avermectin. wikipedia.org

AveC : This enzyme influences the dehydration activity within module two of the PKS, which affects the C22-C23 position. wikipedia.org The presence or absence of a double bond at this position distinguishes the "1" and "2" series of avermectins. nih.gov

The final step in avermectin biosynthesis is the glycosylation of the aglycone at the C13 position. wikipedia.orgnih.gov This involves the attachment of a disaccharide of the deoxysugar L-oleandrose. nih.gov A set of genes, including aveBI through aveBVIII, is responsible for the synthesis of the activated sugar, deoxythymidine diphosphate (B83284) (dTDP)-L-oleandrose, and its subsequent transfer to the aglycone. mdpi.comwikipedia.org

The aveBII-BVIII genes are involved in the synthesis of dTDP-L-oleandrose from glucose. wikipedia.orgresearchgate.net The aveBI gene product is a glycosyltransferase that specifically catalyzes the attachment of the dTDP-L-oleandrose to the C13 hydroxyl group of the avermectin aglycone. mdpi.comwikipedia.org The presence of this sugar moiety is essential for the potent biological activity of avermectins. kitasato-u.ac.jp

Enzymatic Formation and Derivation of Avermectin Monosaccharides

Selective Enzymatic Processing Leading to Monosaccharide Variants

The creation of Avermectin A1b monosaccharide is a key intermediate step in the biosynthesis of the final Avermectin A1b product. This process is catalyzed by a specific glycosyltransferase enzyme encoded by the aveBI gene within the avermectin biosynthetic gene cluster. wikipedia.orgmdpi.com

The biosynthesis pathway first produces the complex avermectin aglycone through the action of polyketide synthases (AVES 1-4). wikipedia.orgpnas.org This aglycone then undergoes several modifications, including the formation of a furan ring and specific reductions, catalyzed by enzymes such as AveE and AveF. wikipedia.orgnih.gov The modified aglycone is then ready for glycosylation.

The enzyme AveBI acts as a glycosyltransferase, attaching the first sugar moiety, L-oleandrose, to the C13 position of the avermectin aglycone. mdpi.comkitasato-u.ac.jp This reaction utilizes an activated form of the sugar, dTDP-L-oleandrose, which is synthesized by a group of enzymes encoded by the aveBII-BVIII genes. wikipedia.org The product of this initial glycosylation step is the this compound. This molecule is the direct precursor to the final disaccharide, Avermectin A1b, which is formed by the subsequent enzymatic addition of a second oleandrose (B1235672) unit. The formation of the monosaccharide is therefore a pivotal and selective event in the pathway. nih.gov

| Enzyme/Gene Product | Function in Monosaccharide Formation | Source Compound | Product |

| AveBI | Glycosyltransferase | Avermectin A1b Aglycone, dTDP-L-oleandrose | This compound |

| AveBII-BVIII | Synthesis of dTDP-L-oleandrose | Glucose-1-phosphate | dTDP-L-oleandrose |

| AVES 1-4 | Polyketide Synthase | Isobutyryl-CoA, acetate, propionate | Initial Avermectin Aglycone |

| AveE, AveF | Aglycone Modification | Initial Avermectin Aglycone | Modified Avermectin Aglycone |

Controlled Biosynthetic Modifications for Monosaccharide Derivatives

The targeted production of avermectin monosaccharide derivatives is achievable through the deliberate modification of the biosynthetic pathway in S. avermitilis. This approach, often termed engineered biosynthesis, allows researchers to accumulate specific intermediates that are normally transient in the wild-type organism. pnas.org

By creating "blocked mutants," where specific genes in the biosynthetic cluster are inactivated, the production pathway can be halted at a desired step. nih.gov To produce this compound, the gene responsible for adding the second oleandrose sugar to the monosaccharide intermediate would be targeted for inactivation. While the specific enzyme for the second glycosylation step is less characterized than AveBI, disrupting its function prevents the conversion of the monosaccharide to the disaccharide.

This genetic manipulation results in the accumulation of this compound within the fermentation broth, from which it can be isolated and purified. This controlled method provides a direct route to obtaining significant quantities of the monosaccharide derivative for further study or for use as a building block in the semi-synthesis of novel avermectin analogs.

| Modification Strategy | Genetic Target | Rationale | Outcome |

| Gene Knockout | Glycosyltransferase gene for second sugar addition | To prevent the conversion of the monosaccharide to the disaccharide. | Accumulation and isolation of this compound. |

| Blocked Mutant Feeding | Use of mutants blocked in early pathway steps | To test the function of later-stage enzymes by providing biosynthetic intermediates. | Elucidation of the roles of specific glycosylation enzymes. nih.gov |

Degradation Pathways Yielding Monosaccharide Derivatives in Bioresearch Contexts

This compound can be produced in laboratory settings through the controlled degradation of the parent Avermectin A1b disaccharide. Avermectins are known to be unstable under certain conditions, particularly in acidic environments. nih.gov This lability can be exploited in bioresearch to selectively cleave the glycosidic bonds linking the sugar moieties.

A common method is acid-catalyzed hydrolysis or alcoholysis. researchgate.net Subjecting Avermectin A1b to mild acidic conditions, such as using methanol (B129727) with a small percentage of sulfuric acid, can preferentially cleave the terminal glycosidic bond between the two oleandrose sugars. researchgate.net This reaction removes the outer sugar, yielding the more stable this compound.

| Degradation Method | Reagents | Mechanism | Product |

| Acid-Catalyzed Alcoholysis | Methanol, Sulfuric Acid (H₂SO₄) | Cleavage of the terminal O-glycosidic bond. researchgate.net | This compound |

| Acid Hydrolysis | Aqueous Acid | Cleavage of O-glycosidic bonds. Can proceed to the aglycone if conditions are harsh. nih.gov | This compound and/or Avermectin Aglycone |

Molecular and Cellular Mechanisms of Action of Avermectin A1b Monosaccharide

Interactions with Invertebrate Neuroreceptors

The primary target of avermectins, including the A1b monosaccharide derivative, is the nervous system of invertebrates. wikipedia.org The specificity and high affinity of these compounds for certain invertebrate neuroreceptors are key to their potent anthelmintic and insecticidal properties.

Binding Kinetics and Affinity to Glutamate-Gated Chloride Channels

Avermectins bind with high affinity and selectivity to glutamate-gated chloride channels (GluCls) present in the nerve and muscle cells of invertebrates. google.com These channels, which are specific to protostome invertebrates, are largely absent in mammals, contributing to the selective toxicity of avermectins. wikipedia.orgnih.gov The binding of avermectin (B7782182) enhances the effect of glutamate (B1630785), leading to an increased influx of chloride ions into the cell. wikipedia.orgnih.gov

While specific binding kinetic data for Avermectin A1b monosaccharide is not extensively detailed in the provided results, the closely related compound ivermectin (a mixture of 22,23-dihydroavermectin B1a and B1b) demonstrates very high affinity for GluCls. google.complos.org Studies on the parasitic nematode Haemonchus contortus have shown that ivermectin binds to GluClα3B subunits with an estimated EC50 of approximately 0.1 to 1.0 nM. nih.govnih.gov The binding is characterized as slow and irreversible, indicating a very stable interaction with the receptor. nih.govnih.gov It is important to note that the monosaccharide form may have different binding properties compared to the parent disaccharide compound. For instance, the degradation products of ivermectin, including the monosaccharide, have been shown to be less toxic to some organisms, which could imply a lower binding affinity. semanticscholar.org

**Table 1: Binding Affinity of Ivermectin to Glutamate-Gated Chloride Channels in *Haemonchus contortus***

| Compound | Receptor Subunit | Estimated EC50 (nM) | Reference |

|---|---|---|---|

| Ivermectin | GluClα3B | ~0.1 - 1.0 | nih.govnih.gov |

| Ivermectin | GluClα3B (L256F mutant) | 2.26 ± 0.78 (Kd) | nih.govnih.gov |

Allosteric Modulation of Ion Channel Function

Avermectins act as positive allosteric modulators of GluCls. plos.org This means they bind to a site on the receptor that is distinct from the glutamate-binding site, and this binding event enhances the channel's response to glutamate. nih.gov This potentiation of the glutamate signal leads to a prolonged open state of the chloride channel, causing a continuous influx of chloride ions. nobelprize.org

The allosteric modulation by avermectins is highly effective. Even at low nanomolar concentrations, ivermectin can irreversibly activate the chloride influx through these channels. researchgate.net This sustained channel opening is a key feature of the mechanism of action. While the precise binding site for allosteric modulation by this compound is not explicitly defined, studies on related compounds suggest it is within the transmembrane domain of the receptor. nih.gov It has also been noted that ivermectin can act as a positive allosteric modulator at P2X4 receptors. nih.govresearchgate.net

Effects on Gamma-Aminobutyric Acid (GABA) Receptors

In addition to their primary action on GluCls, avermectins also have effects on gamma-aminobutyric acid (GABA) receptors, which are another class of ligand-gated chloride channels. wikipedia.orgnobelprize.org However, their affinity for invertebrate GABA receptors is significantly lower than for GluCls. semanticscholar.org In mammals, where GABA receptors are more prevalent in the central nervous system, avermectins can also interact with these receptors. semanticscholar.org

Avermectin B1a has been shown to stimulate the binding of GABA to its receptors in rat brain membranes. capes.gov.brnih.gov Interestingly, this stimulation does not significantly alter the dissociation constant of GABA binding but increases the number of detectable binding sites. capes.gov.brnih.gov This suggests that avermectin may unmask cryptic binding sites or alter the receptor conformation to favor GABA binding. capes.gov.brnih.gov Some studies indicate that avermectin B1a can have dual effects on mammalian GABA-gated chloride channels, activating the channel at low concentrations and blocking it at higher concentrations. nih.gov This dual effect is attributed to binding at two different sites with high and low affinities. nih.gov The interaction with GABA receptors is also chloride ion-dependent. capes.gov.brnih.gov

Cellular Electrophysiological Responses in Model Organisms

The molecular interactions of this compound with neuroreceptors translate into profound changes in the electrical properties of nerve and muscle cells.

Induction of Hyperpolarization in Nerve and Muscle Cells

The primary consequence of the enhanced chloride ion influx caused by avermectin binding to GluCls and, to a lesser extent, GABA receptors, is the hyperpolarization of the nerve or muscle cell membrane. wikipedia.orggoogle.com The influx of negatively charged chloride ions increases the negative potential across the cell membrane, making it more difficult for the cell to reach the threshold for firing an action potential. nih.govnobelprize.org This effectively silences the electrical activity of the cell. researchgate.net

Disruption of Neurotransmission and Muscular Contraction

The hyperpolarization of nerve and muscle cells leads to a profound disruption of neurotransmission and muscular function. wikipedia.orggoogle.com In nerve cells, the inability to generate action potentials blocks the transmission of signals throughout the nervous system. nih.gov In muscle cells, the hyperpolarization prevents the depolarization required for muscle contraction, resulting in flaccid paralysis. semanticscholar.orgresearchgate.net This paralysis is often irreversible. nih.gov The disruption of neuromuscular transmission is a direct result of the reduced membrane resistance caused by the opening of chloride channels. nih.gov Ultimately, this paralysis of critical muscle systems, such as the pharyngeal pump used for feeding, leads to the death of the invertebrate. nobelprize.org

Table 2: Summary of Cellular Electrophysiological Responses to Avermectins

| Cellular Response | Mechanism | Consequence | Reference |

|---|---|---|---|

| Hyperpolarization | Increased influx of chloride ions through glutamate-gated and GABA-gated channels. | Increased negative membrane potential, making it difficult to fire action potentials. | wikipedia.orggoogle.comnih.gov |

| Disruption of Neurotransmission | Silencing of electrical activity in nerve cells due to hyperpolarization. | Blockage of nerve impulse propagation. | wikipedia.orgnih.gov |

| Paralysis of Muscle Cells | Inability of muscle cells to depolarize and contract due to hyperpolarization. | Flaccid paralysis and cessation of movement. | semanticscholar.orgresearchgate.net |

Comparative Mechanistic Insights Across Avermectin Derivatives

The biological activity of avermectins is significantly influenced by minor structural variations across the different derivatives. The comparison of this compound with other avermectins, such as ivermectin, abamectin (B1664291), and selamectin, reveals key structure-activity relationships.

One of the most significant points of comparison is the glycosylation pattern at the C-13 position. This compound possesses a single oleandrose (B1235672) sugar, whereas many other potent avermectins, like abamectin (a mix of Avermectin B1a and B1b), are disaccharides. kitasato-u.ac.jp The role of this sugar moiety has been a subject of detailed investigation, with some conflicting findings. Some research indicates that the disaccharide is essential for high potency. kitasato-u.ac.jp Conversely, a study comparing various avermectins in a nematode larval development assay found no significant potency difference between disaccharide and monosaccharide derivatives at the C-13 position. In that study, both ivermectin and doramectin (B1670889) demonstrated similar efficacy to their monosaccharide counterparts. This suggests that the influence of the sugar moiety can be dependent on the specific parasite and the rest of the molecular structure.

Other structural features also play a critical role in the mechanism and potency:

C-5 Substituent: Avermectin A1b belongs to the 'A' series, having a methoxy (B1213986) group at C-5. The 'B' series, such as abamectin, possess a hydroxyl group at this position. nih.gov Generally, compounds in the 'B' series are considered more potent. biosynth.com

C-25 Substituent: As a 'b' homolog, Avermectin A1b has an isopropyl group at C-25, distinguishing it from the 'a' homologs which have a sec-butyl group. nih.gov

C-22-C-23 Bond: The presence of a double bond at this position (series '1') versus a hydrated single bond (series '2') also impacts bioactivity. cabidigitallibrary.org

Modifications: Semisynthetic derivatives introduce further variations. Ivermectin is a 22,23-dihydro derivative of Avermectin B1. Selamectin is a monosaccharide derivative that also features an oxime group at the C-5 position. cabidigitallibrary.org

The interplay of these structural differences dictates the binding affinity for the target receptors and the resulting biological activity. For instance, the aforementioned nematode study concluded that the most potent compound tested was a monosaccharide that also possessed a hydroxyl group at C-5 and a sec-butyl/isopropyl moiety at C-25.

Interactive Table 2: Comparative Structural Features of Avermectin Derivatives This table provides a comparative overview of the key structural differences between this compound and other notable avermectin derivatives.

| Compound | C-5 Substituent | C-13 Glycosylation | C-22-C-23 Bond | C-25 Substituent | Source |

| This compound | Methoxy | Monosaccharide | Double | Isopropyl | nih.gov |

| Abamectin (Avermectin B1a/B1b) | Hydroxyl | Disaccharide | Double | sec-Butyl/Isopropyl | nih.gov |

| Ivermectin | Hydroxyl | Disaccharide | Single | sec-Butyl/Isopropyl | cabidigitallibrary.org |

| Selamectin | Oxime | Monosaccharide | Single | Cyclohexyl | cabidigitallibrary.org |

Interactive Table 3: Research Findings on Monosaccharide vs. Disaccharide Potency This table summarizes findings from different studies regarding the relative potency of avermectin monosaccharides compared to their disaccharide counterparts.

| Research Finding | Target/Assay | Source |

| No major potency advantage or disadvantage to a disaccharide over a monosaccharide. | Haemonchus contortus larval development assay | |

| Monosaccharides are two- to fourfold less active than the parent disaccharide compounds. | General parasite activity | biosynth.com |

| The disaccharide moiety is essential for the potency of avermectins. | General biological activity | kitasato-u.ac.jp |

Chemical Synthesis, Semisynthesis, and Structural Derivatization of Avermectin A1b Monosaccharide

Total Synthetic Approaches to the Avermectin (B7782182) Macrocyclic Lactone Core

Key challenges in the total synthesis include the stereocontrolled construction of multiple chiral centers, the formation of the sensitive spiroketal and dihydrofuran ring systems, and the final macrocyclization step. Strategies often involve a convergent approach, where key fragments of the molecule are synthesized independently before being coupled together.

Notable total syntheses, such as those reported by the research groups of Danishefsky and Hanessian, have provided access to the avermectin aglycone and its analogues. acs.orgacs.org These synthetic routes have been instrumental in confirming the structure of the natural products and have enabled the synthesis of analogues that are inaccessible through fermentation or semisynthesis. For instance, the Danishefsky synthesis of Avermectin A1a involved the coupling of a northern hemisphere fragment containing the spiroketal with a southern hemisphere fragment, followed by a series of transformations to complete the macrocycle. acs.org While these syntheses are monumental, they typically involve numerous steps, making them impractical for the large-scale production of diverse analogues for SAR studies. rsc.org

Semisynthetic Strategies for Avermectin Monosaccharide Analogues

Semisynthesis, which involves the chemical modification of the natural product isolated from fermentation, is a more practical and widely used approach for generating avermectin analogues. rsc.org This strategy leverages the readily available natural product scaffold to explore SAR and develop derivatives with enhanced biological profiles.

The disaccharide chain, attached at the C-13 position of the macrocycle, is crucial for the biological activity of avermectins, as the aglycone itself possesses poor antiparasitic activity. researchgate.net Modifications at the glycosidic linkage aim to alter the molecule's properties by changing the nature of the sugar moiety or the bond connecting it to the aglycone.

One approach involves the synthesis of 2”-fluoro derivatives of avermectins, which were prepared to strengthen the glycosidic bond against enzymatic hydrolysis. researchgate.net Another significant modification is the introduction of an amino group. The synthesis of a 4”-amino-4”-deoxyoleandrose derivative of avermectin B1 was prompted by the observation that many macrolide antibiotics contain a basic amino group. researchgate.net This led to the development of 4”-epi-acetamido-4”-deoxyavermectin B1, a novel endectocide. researchgate.net

Methods for creating new glycosidic bonds often rely on glycosyl donors like glycosyl halides. nih.govacs.org For instance, the synthesis of complex glycosides like avermectin has utilized glycosyl fluorides in conjunction with an accelerator system such as SnCl₂-AgClO₄ to promote the glycosylation reaction under mild conditions. nih.gov The stereochemical outcome of these reactions is critical and depends heavily on the glycosyl donor, the acceptor, and the reaction conditions. nih.gov

Table 1: Examples of Semisynthetic Modifications at the Avermectin Glycosidic Moiety

| Position | Modification | Rationale/Outcome | Reference(s) |

| C-2” | Fluorination | Strengthen glycosidic bond | researchgate.net |

| C-4” | Amino-4”-deoxyoleandrose synthesis | Introduce basic amino group, leading to novel endectocides | researchgate.net |

| C-13 | Glycosylation with novel sugars | Utilize glycosyl fluorides for synthesis of complex glycosides | nih.gov |

Modifying the peripheral positions of the avermectin molecule is a common strategy to fine-tune its physicochemical and biological properties.

C-4'' Position: The C-4'' hydroxyl group on the terminal oleandrose (B1235672) sugar is a frequent target for derivatization. Acylation at this position can be achieved using various reagents. For example, incubation of avermectin B1 with acetic anhydride (B1165640) and 1-methylimidazole (B24206) in DMF results in acylation at the 4''-position, among others. epa.gov More selective acylation can be achieved using organocatalysts. The use of specific catalysts can direct acylation to either the C-5 or C-4'' hydroxyl group, allowing for controlled synthesis of monoacylated derivatives. jst.go.jp For instance, trihaloacetylation using an enantiomeric organocatalyst can provide the C-4”-O-trihaloacetyl avermectin B2a with excellent site-selectivity. jst.go.jp Glycosylation at the C-4'' position by whole cells of Saccharopolyspora erythraea has also been reported. asm.org

C-5 Position: The C-5 hydroxyl group is another key site for modification. It is susceptible to oxidation under harsh conditions (e.g., Cr₂O₇⁻) to form the 5-oxo derivative. tandfonline.com Selective acylation at the C-5-OH can be achieved using organocatalysis, which can favor this position over the C-4''-OH depending on the catalyst and solvent used. jst.go.jp Furthermore, O-methylation at the C-5 position is a naturally occurring modification catalyzed by the AveD enzyme in the biosynthetic pathway. wikipedia.org

C-25 Position: The substituent at the C-25 position distinguishes the "a" (sec-butyl) and "b" (isopropyl) components of the avermectin series. epa.gov This position has been a target for creating novel semisynthetic derivatives. A notable example is doramectin (B1670889), which is a 25-cyclohexyl avermectin analogue, demonstrating that modifications at this site can lead to commercially successful drugs. tandfonline.com

Table 2: Summary of Derivatization at Peripheral Positions of Avermectin

| Position | Type of Modification | Reagents/Method | Resulting Derivative | Reference(s) |

| C-4” | Acylation | Acetic anhydride/1-methylimidazole/DMF | 4”-acetyl derivative | epa.gov |

| C-4” | Trihaloacetylation | Trihaloacetic anhydride / Organocatalyst | 4”-O-trihaloacetyl avermectin | jst.go.jp |

| C-4” | Glycosylation | Saccharopolyspora erythraea cells, UDP-glucose | 4”-O-glucosyl avermectin | asm.org |

| C-5 | Oxidation | Cr₂O₇⁻ | 5-oxo derivative | tandfonline.com |

| C-5 | Acylation | Acetic anhydride / Organocatalyst | 5-O-acetyl avermectin | jst.go.jp |

| C-25 | Alkylation | Semisynthetic modification | 25-cyclohexyl avermectin (Doramectin) | tandfonline.com |

Enzymatic Glycosylation and Regioselective Functionalization

Enzymatic methods offer a powerful tool for the selective modification of complex molecules like avermectin, often providing high regioselectivity and stereoselectivity under mild reaction conditions that are difficult to achieve with traditional chemical methods. wikipedia.org

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. escholarship.org They have been successfully employed to generate novel avermectin glycosides with improved properties, such as enhanced water solubility and biological activity. nih.govnih.gov

A uridine (B1682114) diphosphate (B83284) (UDP)-glycosyltransferase (BLC) from Bacillus licheniformis has been used to catalyze the glycosylation of avermectin. nih.govresearchgate.net This enzyme can transfer various sugars from their corresponding UDP-activated donors. For example, avermectin B1a has been successfully glycosylated with D-glucose, D-galactose, L-fucose, and 2-deoxy-D-glucose at the C-4'' position. nih.gov The resulting glycosides showed significantly enhanced anti-nematodal activity compared to the parent compound. nih.gov

Similarly, the erythromycin-producing bacterium Saccharopolyspora erythraea contains a constitutive UDP-glucose-dependent glycosyltransferase that can glycosylate avermectin mono- and disaccharides at the C-4''-OH position. asm.org This enzymatic reaction uses UDP-glucose as the glycosyl donor but does not act on the avermectin aglycone. asm.org

To improve the efficiency of these enzymatic reactions for potential industrial application, directed evolution has been applied to the BLC enzyme. nih.gov By creating a library of mutants and screening for enhanced activity, researchers were able to develop a triple mutant (R57H/V227A/D252V) with 2.8-fold higher glucosylation activity toward avermectin than the wild-type enzyme. nih.gov

Table 3: Enzymatic Glycosylation of Avermectin B1a

| Enzyme Source | Glycosyltransferase | Sugar Donor | Acceptor | Product | Reference(s) |

| Bacillus licheniformis | UDP-glycosyltransferase (BLC) | UDP-glucose | Avermectin B1a | Avermectin B1a 4”-β-D-glucoside | escholarship.orgnih.gov |

| Bacillus licheniformis | UDP-glycosyltransferase (BLC) | UDP-galactose | Avermectin B1a | Avermectin B1a 4”-β-D-galactoside | nih.gov |

| Bacillus licheniformis | UDP-glycosyltransferase (BLC) | UDP-L-fucose | Avermectin B1a | Avermectin B1a 4”-β-L-fucoside | nih.gov |

| Saccharopolyspora erythraea | UDP-glucose-dependent GT | UDP-glucose | Avermectin monosaccharide | 4”-O-glucosyl avermectin | asm.org |

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the selectivity of enzymatic transformations to create complex molecules and their analogues. nih.gov This approach is particularly valuable for natural products like avermectin. rsc.org

In the context of avermectin, chemoenzymatic strategies can involve using chemically synthesized intermediates as substrates for enzymes involved in the biosynthetic pathway. rsc.org For example, synthetic intermediates can be fed to cultures containing terminal polyketide synthase (PKS) modules, glycosylases, and other tailoring enzymes like P450 monooxygenases to generate a variety of structurally related polyketides with different glycosylation and oxidation patterns. rsc.org

Another chemoenzymatic approach involves the enzymatic preparation of a key building block, such as a glycosyl donor, which is then used in a chemical coupling reaction. nih.gov For instance, enzymes can be used to prepare specific oligosaccharides that are subsequently attached to the avermectin aglycone via chemical methods. This strategy allows for the creation of avermectin analogues with novel and complex sugar chains that would be difficult to assemble using purely chemical or biological methods. nih.gov These hybrid approaches provide a flexible and powerful platform for diversifying the structure of avermectin and exploring its SAR in depth. rsc.org

Structure-Activity Relationship (SAR) Studies on Avermectin A1b Monosaccharide and its Analogues

The biological activity of this compound and its derivatives is intricately linked to their chemical structures. Structure-activity relationship (SAR) studies, which involve the synthesis and biological evaluation of analogues with systematic structural modifications, have been instrumental in elucidating the key molecular features required for potent anthelmintic and insecticidal effects. These investigations have primarily focused on the influence of the monosaccharide moiety on receptor binding and the impact of various structural changes on biological activity in different research models.

Influence of Monosaccharide Moiety on Receptor Binding

The primary target of avermectins in invertebrates is the glutamate-gated chloride channel (GluCl), a type of ligand-gated ion channel crucial for neurotransmission. researchgate.netmdpi.com The binding of avermectins to these channels leads to an influx of chloride ions, hyperpolarization of the neuronal or muscle cell membrane, and ultimately paralysis and death of the parasite. researchgate.netmdpi.com

The disaccharide moiety present in the parent avermectin compounds, composed of a L-oleandrose dimer, is widely recognized as being essential for their high potency. kitasato-u.ac.jp Removal of the terminal oleandrose unit to yield the avermectin monosaccharide generally results in a decrease in biological activity. Studies have shown that avermectin monosaccharides are approximately two- to four-fold less active than their corresponding disaccharide parent compounds. The complete removal of the sugar moiety to form the aglycone leads to a drastic reduction in activity, with aglycones being more than thirtyfold less active.

Impact of Structural Modifications on Biological Activity in Research Models

Extensive research has been dedicated to the synthesis of novel avermectin analogues, including derivatives of the monosaccharide, to enhance their insecticidal and acaricidal properties. These studies have provided valuable insights into the structure-activity relationships of this class of compounds.

Modifications at various positions of the avermectin monosaccharide core have been explored. For instance, the synthesis of 4''-O-alkoxyalkyl avermectin monosaccharides has been reported. Furthermore, a range of derivatives with modifications at the C-5 position have been developed. Evaluation of a wide array of avermectin derivatives, including monosaccharides and their C-5-oximes, against the cat flea, Ctenocephalides felis, revealed that potent activity was surprisingly associated with these modified monosaccharides.

In an effort to discover new molecules with enhanced insecticidal activities, a series of over 40 novel avermectin derivatives were synthesized and evaluated against several pest species. nih.gov The results of these studies have demonstrated that specific structural modifications to the avermectin monosaccharide can lead to compounds with significantly improved potency compared to the parent compounds.

For example, certain derivatives showed markedly increased activity against the carmine (B74029) spider mite, Tetranychus cinnabarinus. researchgate.net The table below summarizes the biological activity of selected avermectin monosaccharide analogues.

Table 1: Insecticidal and Acaricidal Activity of Selected Avermectin Monosaccharide Analogues

| Compound | Target Organism | Biological Activity (LC50 in µM) | Fold-change vs. Avermectin | Reference |

| Avermectin | Tetranychus cinnabarinus | 0.013 | - | nih.gov |

| Analogue 9j | Tetranychus cinnabarinus | 0.005 | 2.6x more active | nih.gov |

| Analogue 16d | Tetranychus cinnabarinus | 0.002 | 6.5x more active | nih.gov |

| Avermectin | Aphis craccivora | 52.234 | - | nih.gov |

| Analogue 9f | Aphis craccivora | 7.744 | 6.7x more active | nih.gov |

| Analogue 9g | Aphis craccivora | 5.634 | 9.3x more active | nih.gov |

| Analogue 9h | Aphis craccivora | 6.809 | 7.7x more active | nih.gov |

| Analogue 9m | Aphis craccivora | 7.939 | 6.6x more active | nih.gov |

| Avermectin | Bursaphelenchus xylophilus | 6.746 | - | nih.gov |

| Analogue 9b | Bursaphelenchus xylophilus | <5.013 | >1.3x more active | nih.gov |

| Analogue 9d | Bursaphelenchus xylophilus | <5.013 | >1.3x more active | nih.gov |

| Analogue 9e | Bursaphelenchus xylophilus | <5.013 | >1.3x more active | nih.gov |

| Analogue 9f | Bursaphelenchus xylophilus | <5.013 | >1.3x more active | nih.gov |

| Analogue 9h | Bursaphelenchus xylophilus | <5.013 | >1.3x more active | nih.gov |

| Analogue 9j | Bursaphelenchus xylophilus | <5.013 | >1.3x more active | nih.gov |

| Analogue 9l | Bursaphelenchus xylophilus | <5.013 | >1.3x more active | nih.gov |

| Analogue 9n | Bursaphelenchus xylophilus | <5.013 | >1.3x more active | nih.gov |

| Analogue 9p | Bursaphelenchus xylophilus | <5.013 | >1.3x more active | nih.gov |

| Analogue 9r | Bursaphelenchus xylophilus | <5.013 | >1.3x more active | nih.gov |

| Analogue 9v | Bursaphelenchus xylophilus | <5.013 | >1.3x more active | nih.gov |

| Analogue 17d | Bursaphelenchus xylophilus | <5.013 | >1.3x more active | nih.gov |

Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is fatal to 50% of the test organisms.

Quantitative structure-activity relationship (QSAR) analysis of these analogues has further revealed that factors such as molecular shape, size, the degree of branching in substituents, and the number of double bonds have a substantial effect on their insecticidal potency. researchgate.net These findings provide a rational basis for the design of new, even more effective avermectin-based insecticides and acaricides.

Advanced Analytical and Spectroscopic Characterization of Avermectin A1b Monosaccharide

Chromatographic Separation and Purification Techniques

Chromatography is essential for the isolation, purification, and analysis of avermectin (B7782182) derivatives from complex mixtures, such as fermentation broths or degradation samples. asm.org High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the primary techniques employed for this purpose.

Reverse-phase HPLC (RP-HPLC) is the standard method for the separation of avermectins and their derivatives. asm.org These methods typically utilize a nonpolar stationary phase (like C18) and a polar mobile phase. In studies involving the forced degradation of Avermectin B1a, a stable-indicating HPLC method was developed to separate the parent compound from its degradation products, including the Avermectin B1a monosaccharide. tandfonline.comfigshare.com

The separation is achieved using a gradient elution, where the mobile phase composition is changed over time to effectively resolve compounds with different polarities. The monosaccharide derivative, being more polar than the parent disaccharide compound, typically has a shorter retention time under reverse-phase conditions.

Table 1: Example of HPLC Conditions for the Separation of Avermectin B1a Monosaccharide

| Parameter | Condition |

| Column | ACE UltraCore 2.5 SuperC18 (150 x 4.6 mm, 2.5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | Time-based gradient from 55% to 100% Mobile Phase B |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 252 nm |

| Data sourced from a study on Avermectin B1a degradation products. tandfonline.comresearchgate.net |

UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, increased sensitivity, and significantly faster analysis times compared to traditional HPLC. mdpi.com These characteristics make UHPLC particularly suitable for high-throughput analysis and for detecting trace amounts of avermectin derivatives in various matrices. mdpi.com

UHPLC methods for avermectin analysis also commonly employ C18 columns and mobile phases consisting of acetonitrile and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for mass spectrometry detection. mdpi.commdpi.com The enhanced resolution of UHPLC is critical for separating the structurally similar avermectin homologs and their monosaccharide derivatives. researchgate.net

Table 2: Comparison of Typical HPLC and UHPLC Parameters for Avermectin Analysis

| Parameter | Conventional HPLC | UHPLC |

| Column Particle Size | 3-5 µm | < 2 µm |

| Column Dimensions | 150-250 mm x 4.6 mm | 50-100 mm x 2.1 mm |

| Flow Rate | 1.0-1.5 mL/min | 0.2-0.5 mL/min |

| Analysis Time | 15-30 min | < 10 min |

| System Pressure | < 400 bar | up to 1000 bar |

| This table presents a generalized comparison of the two techniques. |

Mass Spectrometry for Molecular Identification and Quantification

Mass spectrometry (MS) is a powerful tool for the structural confirmation and quantification of Avermectin A1b monosaccharide. It provides precise molecular weight information and fragmentation data that serve as a molecular fingerprint.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing large, thermally labile molecules like avermectins and their derivatives, as it minimizes fragmentation during the ionization process. researchgate.net In a comprehensive study, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) was used to identify the degradation products of Avermectin B1a. tandfonline.com

The Avermectin B1a monosaccharide was identified by its accurate mass. The high resolution and mass accuracy of HRMS instruments (like TOF or Orbitrap) allow for the determination of the elemental composition of the molecule, confirming the loss of a single oleandrose (B1235672) unit from the parent compound. tandfonline.comfigshare.com For instance, the Avermectin B1a monosaccharide (C₃₄H₅₀O₉) would be identified by its protonated molecule [M+H]⁺ or other adducts (e.g., [M+NH₄]⁺, [M+Na]⁺) in positive ion mode ESI. mdpi.comnih.gov

Table 3: High-Resolution Mass Spectrometry Data for Avermectin B1a Monosaccharide

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Molecular Formula | C₃₄H₅₀O₉ |

| Theoretical Mass [M+H]⁺ | 603.3528 Da |

| Observed Mass [M+H]⁺ | 603.3526 Da |

| Mass Error | < 1 ppm |

| Data is representative for the closely related Avermectin B1a monosaccharide. tandfonline.com |

For the quantification of trace levels of avermectin derivatives, tandem mass spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. mdpi.comnih.gov This technique uses a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. mdpi.com In MRM, a specific precursor ion (e.g., the [M+H]⁺ of the this compound) is selected in the first quadrupole, fragmented in the collision cell (second quadrupole), and a specific product ion is monitored in the third quadrupole. nih.gov

This specificity allows for the accurate quantification of the target analyte even in complex biological or environmental samples, by filtering out background noise and interferences. nih.gov The selection of precursor and product ion transitions is unique to the target molecule, providing a high degree of confidence in the identification and quantification. mdpi.com While specific transitions for A1b monosaccharide are not published, the fragmentation pathways generally involve neutral losses of the sugar moiety and water molecules from the macrocyclic lactone core. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the complete structural elucidation of organic molecules, including this compound. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can confirm the identity of the monosaccharide and provide detailed information about its three-dimensional structure. tandfonline.com

The structure of Avermectin B1a monosaccharide was unequivocally confirmed by comparing its NMR spectra with that of the parent Avermectin B1a. tandfonline.com

1D NMR (¹H and ¹³C): The ¹H NMR spectrum shows the signals for all the protons in the molecule. The absence of signals corresponding to the terminal oleandrose unit, and key chemical shift changes for the protons and carbons near the glycosidic linkage (specifically at the C-4' position of the remaining sugar), provide strong evidence for the monosaccharide structure. tandfonline.com

2D NMR (COSY, HSQC, HMBC): 2D NMR experiments are used to assemble the complete molecular structure. Correlation Spectroscopy (COSY) identifies proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it shows long-range correlations between protons and carbons (2-3 bonds away), allowing for the unambiguous assignment of the entire carbon skeleton and the confirmation of the linkage between the aglycone and the remaining sugar unit. tandfonline.com

Table 4: Key ¹H and ¹³C NMR Chemical Shift Differences between Avermectin B1a and its Monosaccharide Derivative

| Atom | Avermectin B1a (Disaccharide) ¹H / ¹³C [ppm] | Avermectin B1a Monosaccharide ¹H / ¹³C [ppm] | Key Observation |

| H-1' | 4.97 | 4.95 | Minimal change |

| H-4' | 3.12 | 3.51 | Significant downfield shift |

| C-1' | 98.2 | 98.1 | Minimal change |

| C-4' | 78.4 | 70.8 | Significant upfield shift |

| H-1'' | 4.69 | Absent | Confirms loss of second sugar |

| C-1'' | 101.4 | Absent | Confirms loss of second sugar |

| NMR data obtained in CDCl₃. The prime (') denotes the first sugar unit attached to the aglycone, and the double prime ('') denotes the terminal sugar unit. tandfonline.com |

This comprehensive suite of advanced analytical techniques provides the necessary tools for the unambiguous identification, quantification, and complete structural elucidation of this compound.

One-Dimensional (1D) NMR (¹H, ¹³C) Spectral Analysis

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, serves as the primary tool for the initial structural assessment of avermectin derivatives. While specific spectral data for this compound is not extensively published, detailed analysis of the closely related analogue, Avermectin B1a monosaccharide, offers significant insights. The structural difference between the A1b and B1a series is located at the C25-position, where A1b possesses a sec-butyl group and B1a has an isopropyl group. This substitution has a localized effect on the NMR spectra, leaving the majority of the macrocyclic and monosaccharide signals comparable.

Analysis of Avermectin B1a monosaccharide, a degradation product of Avermectin B1a, reveals characteristic signals that can be extrapolated to the A1b analogue. tandfonline.com The ¹H NMR spectrum displays a complex array of signals corresponding to the numerous protons in the macrolide and saccharide moieties. Key diagnostic signals include those of the anomeric proton of the oleandrose sugar, the olefinic protons of the conjugated system, and the various methine and methylene (B1212753) protons of the macrocyclic ring.

The ¹³C NMR spectrum is equally vital, providing a count of the unique carbon atoms in the molecule. The spectrum for Avermectin B1a monosaccharide shows a total of 41 carbon signals. tandfonline.com Distinct regions in the spectrum correspond to the carbonyl carbon of the lactone, the sp²-hybridized carbons of the double bonds, the acetal (B89532) and hemiacetal carbons of the sugar and spiroketal systems, and the numerous sp³-hybridized carbons of the macrocyclic backbone and the saccharide unit.

A representative, though not exhaustive, summary of key ¹H and ¹³C NMR chemical shifts for the analogous Avermectin B1a monosaccharide is presented below. These values are typically reported in parts per million (ppm) relative to a standard reference compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | - | ~173.0 |

| C3 | ~5.40 | ~124.0 |

| C5 | ~5.80 | ~136.0 |

| C7 | ~4.70 | ~81.0 |

| C1' | ~4.95 | ~98.0 |

| C3' | ~3.50 | ~78.0 |

| OCH₃ (C3') | ~3.60 | ~58.0 |

| C5' | ~3.90 | ~68.0 |

| CH₃ (C6') | ~1.25 | ~18.0 |

Note: The data presented is illustrative and based on the analysis of the closely related Avermectin B1a monosaccharide. Actual values for this compound may vary slightly.

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC) for Conformational and Connectivity Assignments

To unravel the intricate spin systems and establish the precise connectivity of atoms within this compound, two-dimensional (2D) NMR techniques are indispensable. These experiments provide correlational data that map out the bonding framework and spatial relationships between nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds. In the context of this compound, COSY spectra would be used to trace the proton-proton networks within the oleandrose sugar unit and to map out the contiguous proton spin systems throughout the macrocyclic lactone ring. For instance, the correlation between the anomeric proton (H1') and the proton at C2' of the sugar can be unambiguously established.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This powerful technique allows for the direct assignment of each proton to its corresponding carbon atom. For a molecule as complex as this compound, the HSQC spectrum is crucial for assigning the densely populated aliphatic regions of both the ¹H and ¹³C NMR spectra. Each cross-peak in the HSQC spectrum represents a C-H bond.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key to assembling the complete molecular structure by identifying longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This technique provides critical connectivity information across quaternary carbons (which are not observed in HSQC) and between different structural fragments. For this compound, HMBC correlations are vital for:

Confirming the linkage of the oleandrose unit to the C13 position of the aglycone, by observing a correlation between the anomeric proton (H1') and C13.

Establishing the connectivity across the ester linkage (C1) and the spiroketal system.

Assembling the carbon skeleton of the macrocycle by connecting adjacent spin systems.

Together, these 2D NMR techniques provide a comprehensive dataset that allows for the near-complete assignment of the ¹H and ¹³C NMR spectra, confirming the constitution and connectivity of this compound. tandfonline.com

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state. While a crystal structure for this compound itself has not been reported in the surveyed literature, extensive crystallographic studies on closely related compounds, such as Ivermectin (22,23-dihydroavermectin B1), provide a robust model for its likely conformation. mdpi.comnih.gov

The crystal structure of Ivermectin reveals the complex and relatively rigid conformation of the 16-membered macrocyclic lactone. nih.gov Key structural features that can be inferred for this compound include:

The relative stereochemistry of the numerous chiral centers.

The conformation of the spiroketal system, which is a critical structural feature of the avermectin class.

The orientation of the monosaccharide unit relative to the aglycone.

In the crystal structure of Ivermectin, the oleandrose sugar adopts a standard chair conformation and is positioned in a specific orientation relative to the macrocycle. mdpi.com The intermolecular interactions, such as hydrogen bonding and van der Waals forces, observed in the crystal lattice of related avermectins also provide insight into how this compound molecules might pack in a solid form. It is important to note that the conformation in the solid state may differ from the solution conformation, which is better represented by NMR data. researchgate.net

Spectrophotometric and Other Advanced Methodologies

In addition to NMR and X-ray crystallography, other spectroscopic and analytical methods play a role in the characterization of avermectins.

Spectrophotometry: UV-Vis spectrophotometry is a valuable tool for the quantification and characterization of compounds containing chromophores. The avermectin macrocycle contains a conjugated diene system, which results in a characteristic UV absorption maximum. For ivermectin, a closely related compound, this maximum is observed at approximately 245 nm. dergipark.org.tr This absorbance feature can be used for quantitative analysis via High-Performance Liquid Chromatography with a UV detector (HPLC-UV), a common method for assaying avermectin purity and concentration.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₄₁H₆₀O₁₁. tandfonline.com Tandem mass spectrometry (MS/MS) is also employed to study the fragmentation patterns of the molecule, which can provide further structural information, such as the identity of the sugar moiety and the structure of the aglycone.

These advanced methodologies, when used in concert, provide a comprehensive and detailed characterization of the chemical structure and properties of this compound.

Application and Research Potential of Avermectin A1b Monosaccharide in Non Clinical Biological Systems

In Vitro and In Vivo (Model Organism) Biological Activity Assessments

The biological activity of Avermectin (B7782182) A1b monosaccharide is typically lower than its disaccharide parent compound; however, it serves as a critical benchmark and building block in research. Its activity has been evaluated against a range of nematodes, invertebrate pests, and arthropods.

Inhibitory Effects on Nematode Larval Development

Avermectin monosaccharides are recognized as potent inhibitors of nematode larval development, although they are generally less potent than their parent disaccharide compounds. windows.netuga.edu Studies on trichostrongyloid nematodes, such as Haemonchus contortus and Trichostrongylus colubriformis, have been instrumental in defining the structure-activity relationships (SAR) for the avermectin class. Research demonstrates that while the monosaccharide derivatives effectively inhibit larval development, they are considerably less potent in inducing paralysis or inhibiting the motility of larval stages compared to ivermectin. uga.edu This suggests a divergence in the mechanism or target affinity between inhibiting development and causing acute paralysis.

The removal of the terminal oleandrose (B1235672) sugar to form the monosaccharide results in a two- to four-fold reduction in activity against many parasitic nematodes. Further removal of the remaining sugar to form the aglycone can reduce potency by more than thirty-fold, highlighting the critical role of the saccharide moiety in biological activity.

Table 1: Comparative Potency of Avermectin Forms on Nematode Larvae This table provides a generalized comparison based on published structure-activity relationship studies, as specific IC50 values for Avermectin A1b monosaccharide are not consistently available.

| Compound Type | Relative Potency (Larval Development Inhibition) | Relative Potency (Larval Paralysis/Motility) |

|---|---|---|

| Avermectin Disaccharide (Parent) | High | High |

| Avermectin Monosaccharide | Moderate | Very Low / Inactive |

| Avermectin Aglycone | Low | Inactive |

Activity Against Specific Invertebrate Pests (e.g., Artemia salina, Caenorhabditis elegans)

The free-living nematode Caenorhabditis elegans is a primary model organism for elucidating the mechanism of action of avermectins. Studies have established a strong correlation between the nematicidal activity (LD95) against C. elegans and the compound's ability to activate glutamate-gated chloride channels (GluCls). nih.gov While specific potency data for this compound is not widely published, new derivatives synthesized from avermectin monosaccharides have shown potent growth inhibitory activity against C. elegans. researchgate.net

The brine shrimp, Artemia salina, is another common model organism used for rapid bioassays to determine the general toxicity and biological activity of avermectin analogs. researchgate.net The lethality of compounds to Artemia salina larvae provides a convenient measure of potency. Derivatives created from avermectin monosaccharide have demonstrated significant activity in this assay, confirming its utility as a starting point for generating biologically active molecules. researchgate.net

Effects on Insect and Mite Biology

Avermectins are known for their potent insecticidal and acaricidal properties. wikipedia.org The commercial product Abamectin (B1664291), which is a mixture of Avermectin B1a (>80%) and B1b (<20%), is widely used to control mites and other insect pests. cotton.orgresearchgate.net Structure-activity relationship analyses reveal that the monosaccharide form is a crucial component for developing targeted insecticides. While the monosaccharide itself may be less potent than the parent disaccharide, modifications to its structure can lead to derivatives with exceptionally high potency against specific pests. researchgate.net

For example, research on derivatives synthesized from avermectin precursors has shown significant activity against the two-spotted spider mite (Tetranychus urticae), the carmine (B74029) spider mite (Tetranychus cinnabarinus), and the black bean aphid (Aphis craccivora). researchgate.net Some synthetic derivatives have demonstrated activity several times greater than that of the parent avermectin compound.

Table 2: Representative Acaricidal and Insecticidal Activity of Avermectin Derivatives This table illustrates the change in potency from a parent avermectin to a highly active synthetic derivative, highlighting the role of chemical modification. LC50 values are representative and sourced from studies on avermectin analogs.

| Compound | Target Pest | Reported LC50 (μM) | Reference |

|---|---|---|---|

| Avermectin (baseline) | Tetranychus cinnabarinus | 0.013 | researchgate.net |

| Synthetic Derivative 16d | Tetranychus cinnabarinus | 0.002 | researchgate.net |

| Avermectin (baseline) | Aphis craccivora | 52.234 | researchgate.net |

| Synthetic Derivative 9g | Aphis craccivora | 5.634 | researchgate.net |

Exploration of Novel Biological Targets and Pathways

The primary and most well-documented biological target of the avermectin class, including its monosaccharide form, is the glutamate-gated chloride channel (GluCl), which is specific to invertebrates. wikipedia.org Avermectins act as non-competitive agonists of these channels, enhancing the effects of the neurotransmitter glutamate (B1630785). wikipedia.org This action leads to an increased influx of chloride ions into nerve and muscle cells, causing hyperpolarization and resulting in flaccid paralysis and death of the organism. wikipedia.org Avermectins may also exert minor effects on gamma-aminobutyric acid (GABA)-gated chloride channels. wikipedia.org

Beyond these primary neurotoxic mechanisms, research has identified interactions with P-glycoprotein (P-gp) as a significant pathway influencing avermectin activity and resistance. researchgate.netnih.gov P-glycoprotein is an ATP-dependent efflux pump that transports xenobiotics out of cells, playing a key role in the blood-brain barrier and other tissues. nih.govnih.gov Avermectins, including abamectin and ivermectin, are known substrates of P-gp. researchgate.net This interaction is crucial as P-gp can limit the penetration of avermectins into the central nervous system of vertebrates, contributing to their selective toxicity. nih.gov

Furthermore, studies in Drosophila S2 cells have revealed that avermectin can induce the expression of P-gp. nih.gov This induction was found to be mediated by an increase in intracellular calcium concentration, which in turn activates a calmodulin/NF-κB signaling pathway. nih.govresearchgate.net This finding points to a complex cellular response to avermectin exposure that extends beyond the immediate activation of ion channels and may be involved in the development of resistance.

Development of Research Tools and Probes

This compound is a pivotal molecule in the development of new antiparasitic and insecticidal agents, serving as a key research tool and synthetic precursor. google.comresearchgate.net The selective removal of the terminal sugar to produce the monosaccharide provides a reactive hydroxyl group that is not present in the parent disaccharide, opening up a site for extensive chemical modification. nih.govresearchgate.net

Chemists and pharmacologists use the avermectin monosaccharide as a scaffold to synthesize extensive libraries of novel derivatives. By modifying the monosaccharide at various positions, researchers can probe the structure-activity relationships of the entire class of compounds. researchgate.net This work has led to the development of new agents with improved potency, a broader spectrum of activity, or enhanced selectivity against specific pests. For instance, the synthesis of 4'-modified avermectin derivatives has yielded compounds with excellent bioactivity against insect larvae. nih.gov Similarly, the development of selamectin, a potent endectocide used in companion animals, originated from SAR studies involving avermectin monosaccharides. researchgate.net The ability to create these diverse analogs makes the monosaccharide an indispensable tool for discovering next-generation pesticides and anthelmintics. researchgate.netresearchgate.net

Future Perspectives and Challenges in Avermectin A1b Monosaccharide Research

Biotechnological Advancements for Sustainable Production

A primary challenge in utilizing Avermectin (B7782182) A1b monosaccharide is its status as a minor component within the natural fermentation products of S. avermitilis. mdpi.comresearchgate.net Industrial production has historically focused on the major components like Avermectin B1a. nih.gov Therefore, significant biotechnological innovation is required to develop sustainable and high-yield production methods specifically for Avermectin A1b or its monosaccharide precursor.

More advanced strategies revolve around metabolic and genetic engineering, guided by an increasing understanding of the avermectin biosynthetic gene cluster. wikipedia.orgnih.gov The availability of the complete genome sequence for S. avermitilis has been instrumental in enabling precision engineering. nih.govnih.gov Synthetic biology approaches, including the use of heterologous hosts or "chassis" strains like Streptomyces coelicolor, also offer a promising path for reconstructing and optimizing the biosynthetic pathway for targeted production. nih.gov By manipulating regulatory genes and precursor supply pathways, it is feasible to engineer strains that overproduce specific avermectin congeners. nih.govresearchgate.net

Table 1: Strategies for Enhancing Avermectin Production

| Strategy | Description | Research Findings | Citation |

|---|---|---|---|

| Fermentation Optimization | Adjusting culture medium components and physical parameters like oxygen supply. | Optimization of corn starch and yeast extract, and controlling the Oxygen Uptake Rate (OUR), significantly increased Avermectin B1a production. | nih.gov |

| Random Mutagenesis | Using physical or chemical mutagens (e.g., UV, NTG) to create high-yielding strains. | A traditional but labor-intensive method that has successfully increased avermectin titers over time. | nih.gov |

| Metabolic Engineering | Targeted genetic modification of regulatory genes or precursor pathways. | Overexpression or deletion of regulatory genes (e.g., pteF, hrdB) has been shown to enhance avermectin production by up to 55%. | nih.govnih.gov |

| Synthetic Biology | Reconstructing the biosynthetic pathway in a heterologous host or "chassis". | The entire 81-kb avermectin biosynthetic gene cluster was cloned and expressed in S. coelicolor, demonstrating the feasibility of this approach. | nih.gov |

Rational Design of New Avermectin A1b Monosaccharide Derivatives with Enhanced Properties

The this compound serves as a valuable chemical scaffold for the rational design of new derivatives with superior properties, such as increased potency, altered target spectrum, or improved environmental stability. nih.gov The modification of the sugar moiety on the avermectin macrocycle is a known strategy for enhancing biological activity. mdpi.com

Research has demonstrated the feasibility of creating novel and highly active insecticides by chemically modifying avermectin monosaccharides. nih.gov One successful approach involves the alkoxyalkylation of the 5-O-protected avermectin monosaccharide to create 4'-O-alkoxyalkyl derivatives. nih.gov Another innovative strategy is the coupling of the avermectin monosaccharide with different carbohydrate building blocks to generate 2''-substituted avermectins. nih.gov These semi-synthetic approaches allow for precise structural changes that are not accessible through direct fermentation.

The development of these new derivatives is underpinned by structure-activity relationship (SAR) studies, which seek to understand how specific chemical features of the molecule relate to its biological effect. researchgate.net By systematically altering parts of the this compound structure and testing the resulting biological activity, researchers can build models that predict the properties of yet-unsynthesized compounds. This rational, design-led approach is far more efficient than random screening and is crucial for developing next-generation antiparasitic agents. An example of this principle is the development of emamectin (B195283) benzoate (B1203000) from abamectin (B1664291), which resulted in a compound with significantly higher potency against certain lepidopteran pests. cotton.org

Table 2: Examples of Avermectin Derivative Types from Rational Design

| Derivative Class | Synthetic Strategy | Potential Enhancement | Citation |

|---|---|---|---|

| 4'-O-Alkoxyalkyl Avermectin Monosaccharides | Alkoxyalkylation of a 5-O-protected avermectin monosaccharide. | Extremely high insecticidal and acaricidal activity. | nih.gov |

| 2''-Substituted Avermectins | Coupling of a 5-O-protected avermectin monosaccharide with other carbohydrate building blocks. | Creation of novel analogues with potentially improved properties. | nih.gov |

| 4''-Deoxy-4''-C-substituted 4''-amino Avermectins | Utilizes methods like modified Strecker synthesis or Ugi approach on the avermectin scaffold. | Generation of derivatives with a fully substituted 4''-carbon center, leading to highly potent compounds. | nih.gov |

| Epi-methyl Amino Derivatives | Semi-synthetic modification of the natural product (e.g., emamectin from abamectin). | Unprecedented potency against specific pest spectrums (e.g., Lepidoptera). | cotton.org |

Strategies for Addressing Resistance Mechanisms at the Molecular Level in Target Pests

The emergence of resistance in target pest populations is a significant threat to the long-term efficacy of all pesticides, including avermectins. wikipedia.orgnih.gov Understanding the molecular basis of this resistance is crucial for developing strategies to overcome it. Avermectins primarily act by modulating glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates, leading to paralysis and death. nih.govwikipedia.org

Research, particularly in model organisms like Caenorhabditis elegans, has shown that a primary mechanism of resistance involves mutations in the genes that encode the subunits of these GluCl channels. pnas.org For instance, simultaneous mutations in three GluCl subunit genes (avr-14, avr-15, and glc-1) can confer high-level resistance. pnas.org A second major category of resistance involves enhanced metabolic detoxification. nih.govannualreviews.org Pests may evolve to produce higher levels of enzymes, such as cytochrome P450 monooxygenases, glutathione-S-transferases (GSTs), and carboxylesterases (CarEs), which metabolize and neutralize the avermectin molecule before it can reach its target site. annualreviews.orgd-nb.info

Strategies to address these resistance mechanisms at the molecular level include:

Rational Design of Novel Derivatives: Synthesizing new analogues of this compound that can effectively bind to and activate mutated GluCl channels.

Developing "Resistance-Proof" Molecules: Creating derivatives that are poor substrates for the key detoxification enzymes in resistant pests. This could involve modifying the parts of the molecule that these enzymes typically attack.

Use of Synergists: Combining avermectins with other compounds that inhibit the pest's detoxification enzymes, although this is a shorter-term solution. annualreviews.org

The this compound provides a starting point for creating such next-generation molecules designed to circumvent known resistance pathways.

Table 3: Key Molecular Mechanisms of Avermectin Resistance in Pests

| Resistance Mechanism | Molecular Basis | Target Organism Example | Citation |

|---|---|---|---|

| Target Site Alteration | Mutations in genes encoding glutamate-gated chloride channel (GluCl) subunits. | Caenorhabditis elegans | pnas.org |

| Metabolic Detoxification (Oxidation) | Increased activity of cytochrome P450 monooxygenases. | Colorado potato beetle, House fly | nih.govannualreviews.org |

| Metabolic Detoxification (Conjugation) | Increased activity of glutathione-S-transferases (GSTs). | Bryobia praetiosa (Clover mite) | d-nb.info |

| Other Mechanisms | Reduced cuticular penetration, increased excretion, or hydrolysis. | Various insects and mites | nih.gov |

Integration of Omics Technologies in Avermectin Biosynthesis and Mechanism Studies

The advancement of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of natural product biosynthesis and mechanism of action. nih.gov For this compound, these technologies are indispensable for future research and development.

Genomics: The sequenced genome of S. avermitilis provides the fundamental blueprint of the avermectin biosynthetic gene cluster. nih.gov This allows for the identification of all the genes involved in producing the avermectin core structure, the oleandrose (B1235672) sugars, and the enzymes that attach them. This information is the foundation for targeted metabolic engineering. nih.gov

Transcriptomics: Technologies like RNA-Seq allow researchers to measure the expression levels of all genes in the bacterium under different conditions. biorxiv.org By comparing the transcriptomes of low- and high-producing strains, scientists can identify key regulatory genes that act as bottlenecks or enhancers of the biosynthetic pathway. biorxiv.orgbiorxiv.org This approach provides new targets for genetic manipulation to increase the yield of desired avermectin components.

Proteomics and Metabolomics: These technologies analyze the proteins and small-molecule metabolites present in the cell, respectively. They provide a direct picture of the metabolic state of the organism, helping to identify bottlenecks in precursor supply or the accumulation of intermediate products. This information is vital for a systems biology approach to rationally engineer the host strain for overproduction.

Together, these omics technologies support a "Mine, Model, Manipulation, and Measurement" strategy. nih.gov Researchers can mine genomic data to identify pathways, model them in silico, manipulate the genes in the host organism, and then measure the results using transcriptomics and metabolomics to refine the model and repeat the cycle. This integrated approach is the most powerful strategy for understanding and optimizing the biosynthesis of avermectins and for elucidating their complex regulatory networks. biorxiv.org

Table 4: Application of Omics Technologies in Avermectin Research

| Omics Technology | Application | Key Outcome | Citation |

|---|---|---|---|

| Genomics | Sequencing and annotation of the S. avermitilis genome. | Identification of the complete avermectin biosynthetic gene cluster and other metabolic pathways. | nih.govnih.gov |

| Transcriptomics (RNA-Seq) | Comparing gene expression profiles between wild-type and engineered strains. | Discovery of novel transcriptional regulators (e.g., GvmR, AveT) that control avermectin production. | researchgate.netbiorxiv.orgbiorxiv.org |

| Proteomics | Analysis of cellular protein content. | Understanding the expression of biosynthetic enzymes and regulatory proteins. | nih.gov |

| Metabolomics | Analysis of intracellular metabolites. | Identifying bottlenecks in precursor supply (e.g., acyl-CoAs) and optimizing metabolic flux towards avermectin. | nih.gov |

Table of Mentioned Compounds

Q & A

Q. How is the structural identity of Avermectin A1b monosaccharide confirmed in natural product isolation studies?

Methodological Answer: Structural elucidation relies on tandem techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) and high-resolution mass spectrometry (HR-MS). For example, the presence of a monosaccharide moiety in Avermectin A1b is confirmed via characteristic glycosidic linkage signals in NMR and fragmentation patterns in MS. Comparative analysis with reference standards (e.g., Avermectin A1a) is critical due to structural homology among avermectin components .

Q. What experimental approaches are used to study the biosynthesis of this compound in Streptomyces avermitilis?

Methodological Answer: Biosynthetic pathways are investigated using gene knockout studies targeting the ave gene cluster, which governs avermectin production. Isotopic labeling (e.g., ¹³C-glucose) tracks precursor incorporation into the monosaccharide unit. Metabolomic profiling via LC-MS further maps intermediate compounds. Recent studies highlight the role of glycosyltransferases in differentiating A1b from major components like A1a .

Q. How is the purity of this compound validated in analytical workflows?

Methodological Answer: Reverse-phase HPLC with UV detection (λ = 245 nm) is standard, using C18 columns and acetonitrile/water gradients. Pharmacopeial guidelines (e.g., USP) require ≥90% purity for major components, but minor homologs like A1b may tolerate ≤5% impurities. Quantification against certified reference materials (CRMs) ensures accuracy. Residual solvents (e.g., acetonitrile) are monitored via GC-MS .